N,N-Dimethyl-13C2-formamide
Overview
Description
Synthesis Analysis
The synthesis of N,N-Dimethyl-13C2-formamide and related compounds has been explored in various studies. For instance, efficient preparations of N-methylformamide, an active antitumor agent, have been developed where the compound is labeled with 14C in the formyl group and with deuterium in the methyl group. N,N-Dimethyl-14C-formamide has also been synthesized, demonstrating the feasibility of incorporating isotopic labels into this molecule for research purposes (Threadgill & Gate, 1983).
Molecular Structure Analysis
The molecular structure of formamide and its derivatives, including N,N-dimethylformamide, has been extensively studied. For example, the molecular structure of formamide has been redetermined using microwave spectra, providing accurate measurements of bond lengths and angles, which are essential for understanding the structural characteristics of these molecules and their derivatives (Hirota, Sugisaki, Nielsen, & Sørensen, 1974).
Chemical Reactions and Properties
N,N-Dimethylformamide participates in various chemical reactions, serving as a solvent and reagent. For example, photoinduced oxidative formylation of N,N-dimethylanilines with molecular oxygen without an external photocatalyst has been developed, highlighting DMF's role in facilitating formylation reactions under mild conditions (Yang, Li, Wang, & Wang, 2017).
Scientific Research Applications
Synthesis Applications :
- N,N-Dimethylformamide has been utilized in the synthesis of various compounds. For example, it played a role in the synthesis of N,N-Diethyl-3-methylbenzamide (DEET), where its catalytic properties were explored in an introductory organic chemistry laboratory course (Habeck, Diop, & Dickman, 2010).
- It has also been used in the synthesis of formamides containing unsaturated groups, which are important in the industry. A study demonstrated the selective and efficient N-formylation of amines containing unsaturated groups using CO2 and H2 with a specific catalytic system (Liu et al., 2017).
Chemical Properties and Reactions :
- Research on the dielectric properties of hydrogen-bonded complexes involving N,N-dimethyl formamide with various alcohols has provided insights into the nature of complexation and molecular interactions (Thenappan & Sankar, 2006).
- Studies on the photoionization mass spectrometric behavior of N,N-dimethyl formamide have revealed insights into the effects of methylation on ionization energies and dissociative ionization channels (Leach et al., 2010).
Environmental and Biological Research :
- A study has shown that certain bacteria have evolved to use N,N-dimethyl formamide as a sole carbon and nitrogen source, utilizing an enzyme called dimethylformamidase. This research contributes to our understanding of microbial metabolism and environmental biodegradation (Arya et al., 2020).
- The atmospheric chemistry of N,N-dimethyl formamide has been explored to understand its interactions with various atmospheric oxidants, shedding light on its environmental impact (Barnes et al., 2010).
Applications in Material Science :
- N,N-Dimethyl formamide has been used in the preparation of nanocomposites, where its effects on the dispersion of multi-walled carbon nanotubes in epoxy were studied. This research is significant for the development of advanced materials with enhanced electrical and mechanical properties (Sharma et al., 2009).
Safety And Hazards
“N,N-Dimethyl-13C2-formamide” is classified as a flammable liquid (Category 3), and it can cause harm if in contact with skin or if inhaled . It can cause serious eye irritation and may damage fertility or the unborn child . Protective measures such as wearing gloves, protective clothing, eye protection, and respiratory protection are recommended when handling this compound .
properties
IUPAC Name |
N,N-di((113C)methyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXDDKWLCZADIW-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N([13CH3])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480216 | |
Record name | N,N-Dimethyl-13C2-formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.079 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-13C2-formamide | |
CAS RN |
117880-10-1 | |
Record name | N,N-Dimethyl-13C2-formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 117880-10-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.